molecular formula C8H10FN3O B13677059 1-(5-Fluoro-2-methoxyphenyl)guanidine

1-(5-Fluoro-2-methoxyphenyl)guanidine

Cat. No.: B13677059
M. Wt: 183.18 g/mol
InChI Key: CWMZRUONLWQGRL-UHFFFAOYSA-N
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Description

1-(5-Fluoro-2-methoxyphenyl)guanidine is a chemical compound with the molecular formula C8H10FN3O. It is a derivative of guanidine, a functional group that is prevalent in many natural products, pharmaceuticals, and biochemical processes. The presence of the fluorine and methoxy groups on the phenyl ring imparts unique chemical properties to this compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Fluoro-2-methoxyphenyl)guanidine can be achieved through several methods. One common approach involves the reaction of 5-fluoro-2-methoxyaniline with cyanamide under acidic conditions to form the guanidine derivative. Another method includes the use of isocyanides and amines via N-phthaloyl-guanidines, which provides a straightforward and efficient access to diverse guanidines .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(5-Fluoro-2-methoxyphenyl)guanidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The fluorine and methoxy groups on the phenyl ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Halogenation and nitration reactions can be carried out using reagents like chlorine, bromine, and nitric acid.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

1-(5-Fluoro-2-methoxyphenyl)guanidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(5-Fluoro-2-methoxyphenyl)guanidine involves its interaction with specific molecular targets and pathways. The guanidine group can enhance the release of acetylcholine following a nerve impulse, and it may also slow the rates of depolarization and repolarization of muscle cell membranes . These interactions contribute to its effects in various biological systems.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(5-Fluoro-2-methoxyphenyl)guanidine is unique due to the presence of both fluorine and methoxy groups on the phenyl ring, which imparts distinct chemical properties and reactivity compared to other guanidine derivatives. This uniqueness makes it a valuable compound for various research applications.

Properties

Molecular Formula

C8H10FN3O

Molecular Weight

183.18 g/mol

IUPAC Name

2-(5-fluoro-2-methoxyphenyl)guanidine

InChI

InChI=1S/C8H10FN3O/c1-13-7-3-2-5(9)4-6(7)12-8(10)11/h2-4H,1H3,(H4,10,11,12)

InChI Key

CWMZRUONLWQGRL-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)F)N=C(N)N

Origin of Product

United States

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